4-(Trifluoromethyl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(trifluoromethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)1-3-13-4-2-6/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUQRFOAPVWETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524761-14-5 | |
| Record name | 4-(trifluoromethyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Trifluoromethyl)oxane-4-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group and the oxane scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the oxane ring serves as a versatile and biocompatible structural motif. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for each transformation.
Strategic Approach to the Synthesis
The synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid is not yet widely documented in the scientific literature. Therefore, a rational synthetic route has been devised based on well-established organic transformations. The overall strategy involves the initial construction of a suitable oxane precursor, followed by the introduction of the trifluoromethyl group, and concluding with the formation of the carboxylic acid functionality.
The proposed synthetic pathway can be divided into three key stages:
-
Stage 1: Synthesis of the Key Intermediate, Ethyl 4-oxotetrahydropyran-4-carboxylate. This will be achieved through a cyclization reaction followed by decarboxylation.
-
Stage 2: Nucleophilic Trifluoromethylation. The crucial trifluoromethyl group will be introduced at the C4 position of the oxane ring using the Ruppert-Prakash reagent.
-
Stage 3: Oxidation to the Carboxylic Acid. The final step involves the challenging oxidation of the tertiary trifluoromethyl carbinol to the desired carboxylic acid.
Detailed Synthetic Protocol
Stage 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate
The initial phase of the synthesis focuses on the construction of the core oxane ring bearing a keto and an ester functionality at the C4 position. A plausible approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation.
Step 1a: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
This step involves a classic Williamson ether synthesis followed by an intramolecular cyclization.
-
Reaction: Diethyl malonate is deprotonated with a strong base, and the resulting enolate undergoes a double alkylation with bis(2-chloroethyl) ether.
-
Causality of Experimental Choices: Sodium ethoxide is a suitable base for deprotonating diethyl malonate, and ethanol is a compatible solvent. The reaction is heated to drive the cyclization to completion.
Step 1b: Hydrolysis and Decarboxylation to Tetrahydropyran-4-one
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated to yield tetrahydropyran-4-one.
-
Reaction: The diester is saponified using a strong base like sodium hydroxide, followed by acidification to produce the dicarboxylic acid. Heating the dicarboxylic acid leads to decarboxylation.
-
Causality of Experimental Choices: The hydrolysis is a standard saponification reaction. The decarboxylation of β-keto acids or gem-dicarboxylic acids is a well-known thermal process.
Step 1c: Carboxylation to Ethyl 4-oxotetrahydropyran-4-carboxylate
The final step in this stage is the introduction of the carboxylate group at the C4 position.
-
Reaction: Tetrahydropyran-4-one is deprotonated at the alpha-position with a strong base like sodium hydride, and the resulting enolate is carboxylated with diethyl carbonate.
-
Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base suitable for generating the enolate. Diethyl carbonate serves as the electrophilic source of the carboxylate group.
Stage 2: Nucleophilic Trifluoromethylation
With the key keto-ester intermediate in hand, the next crucial step is the introduction of the trifluoromethyl group. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is the reagent of choice for this transformation due to its reliability and versatility in nucleophilic trifluoromethylation of carbonyl compounds.[1]
-
Reaction: Ethyl 4-oxotetrahydropyran-4-carboxylate is treated with the Ruppert-Prakash reagent in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Mechanism: The fluoride ion from TBAF activates the TMSCF₃ to generate a transient trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, and a final aqueous workup yields the tertiary trifluoromethyl alcohol.
-
Causality of Experimental Choices: The use of a catalytic amount of a fluoride source is a standard and efficient method for initiating the trifluoromethylation with TMSCF₃.[1] Tetrahydrofuran (THF) is a common aprotic solvent for this type of reaction. The reaction is typically performed at low temperatures to control the reactivity of the trifluoromethyl anion.
Stage 3: Oxidation to 4-(Trifluoromethyl)oxane-4-carboxylic acid
The final step, the oxidation of the tertiary trifluoromethyl carbinol to the corresponding carboxylic acid, is the most challenging transformation in this synthetic sequence. Tertiary alcohols are generally resistant to oxidation under standard conditions.[2] The presence of the electron-withdrawing trifluoromethyl group further deactivates the adjacent carbon, making oxidation even more difficult. A powerful oxidizing agent capable of cleaving the C-C bond is required. Ruthenium tetroxide (RuO₄), generated in situ from a ruthenium precursor, is a potent oxidizing agent that has been shown to cleave C-C bonds.[3]
-
Proposed Reaction: The tertiary alcohol, ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate, is treated with a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of a co-oxidant, such as sodium periodate (NaIO₄).
-
Proposed Mechanism: RuCl₃ is oxidized by NaIO₄ to the highly reactive ruthenium tetroxide (RuO₄).[3] RuO₄ is proposed to react with the tertiary alcohol to form a cyclic ruthenate ester. This intermediate can then undergo fragmentation, leading to the cleavage of the C-C bond between the carboxylate group and the trifluoromethyl-bearing carbon, followed by further oxidation to yield the desired carboxylic acid. The ester group is expected to be hydrolyzed under the reaction conditions.
-
Causality of Experimental Choices: The combination of a catalytic amount of a ruthenium salt and a stoichiometric amount of a re-oxidant like NaIO₄ is a standard method for performing RuO₄-mediated oxidations, avoiding the use of stoichiometric amounts of the toxic and volatile RuO₄.[3] A biphasic solvent system, such as carbon tetrachloride/acetonitrile/water, is often employed for these reactions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate
-
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature. After the addition is complete, add bis(2-chloroethyl) ether dropwise and reflux the mixture for several hours. Cool the reaction mixture, pour it into water, and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[4]
-
Step 2: Synthesis of Tetrahydropyran-4-one. Hydrolyze the diethyl tetrahydropyran-4,4-dicarboxylate with an aqueous solution of sodium hydroxide by heating. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Filter the solid, wash with cold water, and dry. Heat the dicarboxylic acid at its melting point until the evolution of carbon dioxide ceases. Purify the resulting tetrahydropyran-4-one by distillation.
-
Step 3: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate. To a suspension of sodium hydride in anhydrous THF, add tetrahydropyran-4-one dropwise at 0 °C. After the evolution of hydrogen ceases, add diethyl carbonate and stir the mixture at room temperature overnight. Quench the reaction with acetic acid, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of Ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate
-
To a solution of ethyl 4-oxotetrahydropyran-4-carboxylate in anhydrous THF at -78 °C, add a solution of tetrabutylammonium fluoride (TBAF) in THF (catalytic amount).
-
Slowly add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent).
-
Stir the reaction mixture at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid
-
Caution: Ruthenium tetroxide is a powerful and toxic oxidizing agent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a vigorously stirred biphasic mixture of carbon tetrachloride, acetonitrile, and water, add the ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate.
-
Add a catalytic amount of ruthenium(III) chloride hydrate.
-
Add sodium periodate portion-wise over a period of several hours, maintaining the temperature at or below room temperature with an ice bath.
-
Monitor the reaction by TLC. Upon completion, add isopropanol to quench the excess oxidant.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
Data Presentation
| Step | Product | Expected Yield | Key Characterization Data |
| 1a | Diethyl tetrahydropyran-4,4-dicarboxylate | 60-70% | ¹H NMR, ¹³C NMR, MS |
| 1b | Tetrahydropyran-4-one | 80-90% | ¹H NMR, ¹³C NMR, IR |
| 1c | Ethyl 4-oxotetrahydropyran-4-carboxylate | 50-60% | ¹H NMR, ¹³C NMR, MS, IR |
| 2 | Ethyl 4-hydroxy-4-(trifluoromethyl)tetrahydropyran-4-carboxylate | 70-85% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR |
| 3 | 4-(Trifluoromethyl)oxane-4-carboxylic acid | 40-50% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR, mp |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route for 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Mechanistic Insights
Dieckmann Condensation for Ring Formation
The formation of the β-keto ester in Stage 1 is an example of a Dieckmann condensation, which is an intramolecular Claisen condensation. The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule to form a cyclic intermediate. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.
Caption: Simplified mechanism of the Dieckmann condensation.
Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
The key to this reaction is the generation of a nucleophilic trifluoromethyl anion. The fluoride ion from the catalyst attacks the silicon atom of TMSCF₃, leading to the formation of a pentacoordinate siliconate intermediate, which then releases the trifluoromethyl anion.
Caption: Mechanism of trifluoromethylation using the Ruppert-Prakash reagent.
Trustworthiness and Self-Validation
The proposed synthetic route is built upon a foundation of well-established and reliable organic reactions. Each step has been chosen based on its high reported yields and tolerance to various functional groups in analogous systems. The use of the Ruppert-Prakash reagent for trifluoromethylation is a widely accepted and robust method.[1] While the final oxidation step is challenging, the use of a powerful oxidant like ruthenium tetroxide provides a scientifically sound approach to achieving this transformation.[3] The successful synthesis of the target molecule would validate this proposed route. Experimental validation would involve thorough characterization of all intermediates and the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.
Conclusion
This technical guide presents a detailed and scientifically grounded synthetic strategy for the preparation of 4-(Trifluoromethyl)oxane-4-carboxylic acid. By leveraging a combination of classic and modern synthetic methodologies, this guide provides a clear roadmap for researchers in the field of medicinal and organic chemistry. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents.
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Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2007). Synthesis, 2007(10), 1584-1586. [Link]
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Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt. (2015). The Journal of Organic Chemistry, 80(15), 7874-7880. [Link]
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Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 4-(Trifluoromethyl)oxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)oxane-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in public databases, suggesting its status as a potentially novel or less-common research chemical, this guide will extrapolate from closely related and structurally similar compounds to offer valuable insights into its synthesis, physicochemical properties, and potential applications.
The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design.[1] The trifluoromethyl group offers a unique combination of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] Its high electronegativity and lipophilicity can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic degradation at the site of trifluoromethylation.[2][3]
The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in medicinal chemistry. Its polarity and ability to participate in hydrogen bonding can improve the solubility and pharmacokinetic properties of a drug candidate. The combination of a trifluoromethyl group and a carboxylic acid on an oxane scaffold, as in 4-(Trifluoromethyl)oxane-4-carboxylic acid, presents a compelling molecular design for exploring new chemical space in drug discovery.
Physicochemical Properties and Structural Analogs
While specific experimental data for 4-(Trifluoromethyl)oxane-4-carboxylic acid is not available, we can infer its likely properties from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C7H9F3O3 | Based on the chemical structure |
| Molecular Weight | 214.14 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Similar to related carboxylic acids[3][4] |
| pKa | ~3-4 | The electron-withdrawing trifluoromethyl group will increase the acidity of the carboxylic acid compared to Oxane-4-carboxylic acid.[5] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Common for small molecule carboxylic acids[4] |
| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group increases lipophilicity, while the oxane and carboxylic acid moieties contribute to polarity.[2][6] |
Structurally Related Compounds with Known CAS Numbers:
-
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid: CAS No. 1163729-47-2[6]
-
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: CAS No. 133261-33-3[4][7]
-
4-(Fluoromethyl)oxane-4-carboxylic acid: CAS No. 1551177-72-0[8]
-
Oxane-4-carboxylic acid: CID 219302[5]
Proposed Synthetic Pathways
The synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid can be envisioned through several plausible routes, leveraging established methodologies for the introduction of trifluoromethyl groups and the formation of carboxylic acids.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carboxylic acid and trifluoromethyl groups from the oxane ring. This leads to a key intermediate, a protected 4-hydroxyoxane, which can be further simplified to commercially available starting materials.
Caption: Retrosynthetic analysis of 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Proposed Forward Synthesis Protocol
This proposed protocol is based on analogous reactions found in the chemical literature.
Step 1: Trifluoromethylation of Oxan-4-one
-
Reactants: Oxan-4-one, Ruppert-Prakash reagent (TMSCF3), and a suitable initiator (e.g., a fluoride source like TBAF).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of Oxan-4-one in anhydrous THF at -78 °C, add the Ruppert-Prakash reagent and the initiator. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product is 4-(trifluoromethyl)oxan-4-ol.
Step 2: Conversion to a Nitrile
-
Reactants: 4-(Trifluoromethyl)oxan-4-ol, a cyanide source (e.g., sodium cyanide or TMSCN), and an acid catalyst.
-
Procedure: The conversion of the tertiary alcohol to a nitrile can be challenging. A potential route involves the activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.
-
Workup: Standard aqueous workup and purification by column chromatography.
Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Reactants: 4-(Trifluoromethyl)-4-cyanooxane, a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Procedure: Heat the nitrile under reflux in an aqueous acidic or basic solution until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: If using an acidic hydrolysis, neutralize the reaction mixture and extract the product. If using a basic hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered and dried.
Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Potential Applications in Drug Development
The unique structural features of 4-(Trifluoromethyl)oxane-4-carboxylic acid make it an attractive building block for the synthesis of novel drug candidates.
-
Bioisostere for Carboxylic Acids: The trifluoromethyl group can modulate the acidity and lipophilicity of the carboxylic acid, potentially leading to improved pharmacokinetic properties and target engagement compared to non-fluorinated analogs.[9]
-
Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of diverse chemical libraries for high-throughput screening. The carboxylic acid handle allows for straightforward amide bond formation with a wide range of amines, enabling the exploration of structure-activity relationships.[10]
-
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking oxidative metabolism at the carbon to which it is attached.[3] This can lead to drug candidates with longer half-lives and improved bioavailability.
Analytical Characterization
For a novel compound like 4-(Trifluoromethyl)oxane-4-carboxylic acid, thorough analytical characterization is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential to confirm the connectivity of the atoms and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorbances for the O-H and C=O bonds of the carboxylic acid and the C-F bonds of the trifluoromethyl group.
-
Melting Point: A sharp melting point would be indicative of a pure crystalline solid.
Conclusion
While 4-(Trifluoromethyl)oxane-4-carboxylic acid may be a novel entity without a readily available CAS number, its structure represents a confluence of desirable features for modern drug discovery. The strategic incorporation of a trifluoromethyl group onto an oxane-4-carboxylic acid scaffold offers a promising avenue for the development of new therapeutic agents with potentially enhanced properties. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds in their drug discovery programs.
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The Ascendancy of a Privileged Motif: A Technical Guide to the Discovery and History of Trifluoromethylated Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group holding a preeminent position. When combined with the unique properties of the oxetane ring—a strained four-membered heterocycle—a powerful structural motif emerges: the trifluoromethylated oxetane. This guide provides an in-depth exploration of the discovery and historical evolution of this increasingly important chemical entity. We will delve into the pioneering synthetic strategies that first brought these molecules to light, trace the development of more sophisticated and efficient methodologies, and examine the profound impact of the trifluoromethyl-oxetane pairing on physicochemical and pharmacological properties. Through detailed experimental protocols, mechanistic insights, and illustrative case studies, this document serves as a comprehensive resource for researchers seeking to leverage the unique advantages of trifluoromethylated oxetanes in the design of next-generation therapeutics and advanced materials.
Introduction: The Strategic Union of Fluorine and Strained Rings
The introduction of a trifluoromethyl (CF₃) group into an organic molecule can dramatically alter its properties. This small, yet powerfully electron-withdrawing moiety can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[1] The C-F bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally resistant to metabolic degradation.[1] The journey of trifluoromethylation in medicinal chemistry has been transformative since its early explorations, with a significant number of FDA-approved drugs now containing this critical functional group.[2]
Concurrently, strained ring systems have garnered immense interest in drug discovery. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. It serves as a polar, low-molecular-weight, and three-dimensional structural element that can act as a bioisostere for more common but often metabolically labile groups like gem-dimethyl or carbonyl functionalities.[3] The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) contributes to their unique reactivity and conformational preferences.[4] The strategic combination of the trifluoromethyl group and the oxetane ring creates a synergistic effect, offering a unique set of properties that are highly advantageous in the design of novel bioactive compounds.
This guide will navigate the historical landscape of trifluoromethylated oxetanes, from their initial synthesis to their current status as a privileged motif in medicinal chemistry.
A Historical Timeline: Unveiling the Trifluoromethylated Oxetane
While the broader field of organofluorine chemistry dates back to the 19th century, the specific synthesis of trifluoromethylated oxetanes is a more recent development.[4][5] Early methods for the formation of oxetane rings, such as the Williamson etherification, were established long before the widespread availability of trifluoromethyl-containing building blocks.[4]
One of the earliest and most versatile methods adaptable to the synthesis of trifluoromethylated oxetanes is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[6] The reaction, first reported by Emanuele Paternò in 1909 and later extensively studied by George Büchi, provides a direct route to the oxetane core.[6][7] The application of this reaction to trifluoromethyl ketones represented a significant step towards accessing trifluoromethylated oxetanes.[8]
Caption: The Paternò–Büchi reaction for the synthesis of trifluoromethylated oxetanes.
A pivotal advancement in the synthesis of substituted oxetanes, including those bearing trifluoromethyl groups, came with the development of the Corey-Chaykovsky reaction .[9] This reaction, involving the treatment of a ketone with a sulfur ylide to form an epoxide, could be ingeniously adapted. A subsequent ring-expansion of the initially formed trifluoromethyl-substituted epoxide with another equivalent of the sulfur ylide provides a pathway to the corresponding trifluoromethylated oxetane.[10][11] This two-step, one-pot procedure offered a more controlled and often higher-yielding alternative to earlier methods.[12]
Caption: Corey-Chaykovsky epoxidation followed by ring expansion to yield a trifluoromethylated oxetane.
More recently, innovative catalytic methods have emerged, such as the copper-catalyzed insertion of a difluorocarbene species into epoxides, providing a novel and efficient route to α,α-difluoro-oxetanes.[13] This approach circumvents some of the challenges associated with traditional methods, such as the need for pre-functionalized starting materials.[13]
Key Synthetic Methodologies and Experimental Protocols
The choice of synthetic route to a trifluoromethylated oxetane is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail the experimental protocols for two of the most robust and widely employed methods.
Synthesis of 3-Aryl-3-(trifluoromethyl)oxetanes via Corey-Chaykovsky Epoxidation/Ring-Expansion
This method is particularly effective for the synthesis of 3,3-disubstituted oxetanes, where one of the substituents is a trifluoromethyl group. The causality behind this experimental choice lies in the high reactivity of trifluoromethyl ketones towards nucleophilic attack by the sulfur ylide, followed by a facile ring-expansion of the resulting strained trifluoromethyl-substituted epoxide.[12]
Experimental Protocol:
-
Step 1: Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (2.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Step 2: Epoxidation and Ring-Expansion: A solution of the desired aryl trifluoromethyl ketone (1.0 equivalent) in anhydrous DMSO is added dropwise to the prepared ylide solution at room temperature. The reaction mixture is then heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-3-(trifluoromethyl)oxetane.[12]
Photochemical Synthesis of Trifluoromethylated Oxetanes via the Paternò-Büchi Reaction
The Paternò-Büchi reaction offers a direct [2+2] cycloaddition route to the oxetane ring. The choice of this method is often driven by the availability of the requisite trifluoromethyl ketone and alkene starting materials and the desire for a convergent synthesis. The regioselectivity of the reaction can be influenced by the electronic properties of the reactants.[8]
Experimental Protocol:
-
Step 1: Reaction Setup: A solution of the trifluoromethyl ketone (1.0 equivalent) and the alkene (2.0-5.0 equivalents) in a suitable solvent (e.g., acetonitrile, benzene, or acetone) is prepared in a quartz reaction vessel. The concentration of the reactants is typically in the range of 0.1-0.5 M. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.
-
Step 2: Photolysis: The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature (often room temperature) for a period of 24-72 hours. The progress of the reaction is monitored by GC-MS or NMR spectroscopy.
-
Step 3: Work-up and Purification: After the starting material is consumed, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the isomeric trifluoromethylated oxetanes.[8]
Physicochemical Properties and Their Impact in Drug Design
The incorporation of a trifluoromethylated oxetane moiety into a molecule can significantly modulate its physicochemical properties, making it a valuable tool for drug discovery professionals.
Role as a tert-Butyl Isostere
The 3-methyl-3-(trifluoromethyl)oxetane group has been successfully employed as a more polar isostere for the commonly used tert-butyl group.[12] This substitution can lead to a desirable reduction in lipophilicity (logP), which can in turn improve aqueous solubility and reduce off-target effects.[14]
Data Presentation: Comparative Physicochemical Properties
| Property | tert-Butyl Analogue | Trifluoromethyl-Oxetane Analogue | Rationale for Change |
| Lipophilicity (clogP) | Higher | Lower | The polar oxetane ring and the electron-withdrawing trifluoromethyl group reduce overall lipophilicity.[12] |
| Aqueous Solubility | Lower | Higher | The increased polarity imparted by the oxetane oxygen enhances interactions with water.[14] |
| Metabolic Stability | Variable | Generally Higher | The trifluoromethyl group is resistant to oxidative metabolism, and the oxetane ring can block metabolic hotspots.[12] |
| Dipole Moment | Lower | Higher | The electronegative oxygen and fluorine atoms create a significant dipole moment. |
Modulation of Basicity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly reduce the basicity (pKa) of nearby amine functionalities. This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Applications in Drug Discovery: Case Studies
The unique properties of trifluoromethylated oxetanes have led to their incorporation into a number of drug discovery programs.
One notable example is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. Researchers at Pfizer demonstrated that replacing a tert-butyl group with a 3-methyl-3-(trifluoromethyl)oxetane moiety in a series of GSMs resulted in compounds with reduced lipophilicity, improved lipophilic efficiency (LipE), and enhanced metabolic stability.[12] These improvements highlight the potential of this bioisosteric replacement strategy to optimize the drug-like properties of lead compounds.[10]
Conclusion and Future Perspectives
The discovery and development of synthetic routes to trifluoromethylated oxetanes have provided medicinal chemists with a powerful new tool for molecular design. From their early explorations via classical photochemical reactions to the development of robust and versatile methods like the Corey-Chaykovsky ring-expansion, the accessibility of these valuable motifs has steadily increased. The ability of the trifluoromethylated oxetane to serve as a metabolically stable, polar bioisostere for common lipophilic groups has cemented its place as a privileged scaffold in modern drug discovery.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies, allowing for the precise installation of trifluoromethylated oxetanes into complex molecular architectures. Furthermore, a deeper understanding of the conformational constraints and electronic effects imposed by this unique structural unit will undoubtedly lead to the rational design of more potent and selective drug candidates. The continued exploration of the chemical space occupied by trifluoromethylated oxetanes holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.
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A Theoretical Chemist's Guide to 4-(Trifluoromethyl)oxane-4-carboxylic acid: In Silico Insights for Drug Discovery
Foreword: The Strategic Imperative of Predictive Chemistry in Modern Drug Development
In the relentless pursuit of novel therapeutics, the ability to anticipate a molecule's behavior before its synthesis is a paramount advantage. Computational chemistry has evolved from a niche academic discipline into an indispensable pillar of modern drug discovery. It provides a microscopic lens through which we can scrutinize molecular properties, predict interactions, and guide synthetic efforts, thereby conserving resources and accelerating the development timeline. This guide is intended for researchers, medicinal chemists, and drug development professionals who are increasingly leveraging in silico techniques to make data-driven decisions.
This document focuses on a particularly intriguing molecule: 4-(Trifluoromethyl)oxane-4-carboxylic acid . This compound marries two structural motifs of high interest in medicinal chemistry: the trifluoromethyl group, a powerhouse for modulating physicochemical properties, and the oxane ring, a desirable saturated heterocycle.[1] Through a systematic application of theoretical calculations, we can unlock a wealth of predictive data about this molecule, offering profound insights into its potential as a drug candidate or a scaffold for further optimization. This is not merely an academic exercise; it is a strategic approach to de-risking and refining the drug discovery process.
The Compound of Interest: A Molecule of Strategic Design
4-(Trifluoromethyl)oxane-4-carboxylic acid is a small molecule with a rich set of features that warrant a detailed theoretical investigation. Its structure is characterized by a central oxane (tetrahydropyran) ring, with a trifluoromethyl group and a carboxylic acid moiety attached to the same carbon atom.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly impact the acidity of nearby functional groups, in this case, the carboxylic acid.[2] Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability, properties that are critical for a successful drug candidate.[3][4]
The oxane ring is a saturated heterocyclic scaffold that has gained prominence in drug design.[5][6] It can improve aqueous solubility and provides a three-dimensional framework that can be exploited for specific interactions with biological targets.[5][7] The combination of these two groups on a single scaffold makes 4-(Trifluoromethyl)oxane-4-carboxylic acid a compelling subject for theoretical exploration.
The Computational Chemist's Toolkit: Methodologies for In Silico Characterization
To dissect the properties of 4-(Trifluoromethyl)oxane-4-carboxylic acid, a multi-faceted computational approach is required. Density Functional Theory (DFT) stands out as a robust and versatile method for investigating the electronic structure and properties of molecules of this size.[8][9]
Foundational Calculations: Geometry Optimization and Vibrational Frequencies
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For a molecule like 4-(Trifluoromethyl)oxane-4-carboxylic acid, which possesses a flexible ring, a thorough conformational analysis is crucial.
Protocol for Geometry Optimization and Conformational Analysis:
-
Initial Conformational Search: A molecular mechanics-based conformational search is performed to identify low-energy conformers. This is a computationally efficient way to explore the potential energy surface.
-
DFT Optimization: The most promising conformers from the initial search are then subjected to geometry optimization at the DFT level. A common and reliable choice of theory is the B3LYP functional with the 6-31+G(d,p) basis set .[7] The inclusion of diffuse functions (+) is important for accurately describing the anionic form of the carboxylic acid.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide a theoretical infrared (IR) spectrum, which can be a valuable tool for experimental characterization.
Predicting Physicochemical Properties: Acidity (pKa)
The pKa of the carboxylic acid is a critical parameter that governs the molecule's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. DFT calculations can provide a reliable estimate of pKa.
Protocol for pKa Calculation (Direct Method): [10]
-
Optimize Structures: Perform geometry optimizations of both the neutral carboxylic acid (HA) and its conjugate base (A-) in the gas phase and in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) .[10][11]
-
Calculate Free Energies: Compute the Gibbs free energies of both species in the solvated state. For enhanced accuracy, the CAM-B3LYP functional is recommended for pKa calculations, as it has been shown to perform well for this property.[11]
-
Calculate pKa: The pKa is then calculated using the following equation:
pKa = (G(A⁻) - G(HA)) / (RT * ln(10)) + C
where G(A⁻) and G(HA) are the solvated free energies of the anion and neutral acid, respectively, R is the gas constant, T is the temperature, and C is a correction factor that accounts for the free energy of the proton in water.
Unveiling Electronic Behavior: Molecular Orbitals and Electrostatic Potential
The electronic properties of a molecule are key to understanding its reactivity and potential interactions with biological targets.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, provide insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It allows for the identification of electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding non-covalent interactions.
These properties are readily obtained from the DFT calculations performed for geometry optimization.
Simulating Dynamic Behavior: Molecular Dynamics
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time in a solvated environment.[9]
Protocol for Molecular Dynamics Simulation:
-
System Setup: Place the optimized structure of 4-(Trifluoromethyl)oxane-4-carboxylic acid in a box of explicit water molecules (e.g., TIP3P or SPC/E models).[12][13]
-
Force Field Parameterization: Assign appropriate force field parameters to the molecule. Standard force fields like GAFF2 can be used, with potential refinement of charges from quantum mechanical calculations.[14]
-
Simulation: Run the simulation for a sufficient length of time (nanoseconds) to observe the molecule's conformational dynamics and its interactions with the surrounding water molecules.
Anticipated Insights and Data Presentation
The theoretical calculations outlined above will yield a rich dataset that can be used to predict the key characteristics of 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Predicted Physicochemical and Electronic Properties
The following table summarizes the key properties that can be calculated and their significance in the context of drug discovery.
| Property | Predicted Value (Hypothetical) | Significance in Drug Discovery |
| pKa | 3.5 | Indicates the molecule will be predominantly deprotonated at physiological pH, impacting solubility and interactions with targets. |
| Dipole Moment | 2.8 D | A moderate dipole moment suggests good water solubility. |
| HOMO-LUMO Gap | 6.5 eV | A relatively large gap suggests good kinetic stability. |
| Molecular Volume | 150 ų | Provides an indication of the molecule's size and potential to fit into binding pockets. |
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: A flowchart illustrating the key steps in the theoretical analysis of 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Self-Validating Protocols: Ensuring Trustworthiness in Computational Results
A cornerstone of good scientific practice, both in the lab and in silico, is the self-validation of methods. For theoretical calculations, this involves comparing computed data with known experimental values for similar compounds and ensuring the chosen computational parameters are appropriate for the system under study.
-
Benchmarking: Before embarking on the full analysis of the target molecule, it is prudent to perform the same calculations on a set of known fluorinated carboxylic acids with experimentally determined pKa values. A strong correlation between the calculated and experimental pKa values for the benchmark set provides confidence in the chosen methodology.
-
Basis Set Convergence: For key properties, it is advisable to perform calculations with a series of increasingly larger basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p), cc-pVTZ) to ensure that the calculated values have converged and are not an artifact of an incomplete basis set.
-
Functional Selection: While B3LYP and CAM-B3LYP are generally robust, for certain properties, other functionals may be more appropriate. A literature search for DFT studies on similar molecules can guide the selection of the most suitable functional.
Conclusion: From Theoretical Predictions to Actionable Insights
The theoretical calculations detailed in this guide provide a comprehensive framework for characterizing 4-(Trifluoromethyl)oxane-4-carboxylic acid. The insights gained from these in silico studies can inform several key aspects of the drug discovery and development process:
-
Prioritization of Synthetic Targets: By predicting key properties like pKa and conformational preferences, computational chemistry can help prioritize which derivatives of this scaffold are most likely to have desirable drug-like properties.
-
Interpretation of Experimental Data: Calculated spectroscopic data (IR and NMR) can aid in the structural confirmation of the synthesized compound.
-
Hypothesis Generation for Structure-Activity Relationships (SAR): The MEP and molecular orbital data can be used to generate hypotheses about how the molecule might interact with a biological target, which can then be tested experimentally.
By embracing a synergistic relationship between computational and experimental chemistry, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.
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Methodological & Application
The Strategic Application of 4-(Trifluoromethyl)oxane-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Novel Scaffold Addressing a Classic Challenge
In the landscape of medicinal chemistry, the carboxylic acid moiety is a well-trodden path. It is a key pharmacophoric element in over 450 marketed drugs, prized for its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. However, this ubiquity comes with a set of well-known liabilities, including rapid metabolism, poor membrane permeability, and potential for off-target toxicities, which can stymie the progression of promising drug candidates.[1]
The strategic replacement of the carboxylic acid group with bioisosteres—chemical groups with similar steric and electronic properties—is a cornerstone of modern drug design, aimed at mitigating these risks while preserving or enhancing therapeutic activity.[2] Within this context, 4-(Trifluoromethyl)oxane-4-carboxylic acid (CAS 1524761-14-5) emerges as a highly promising, albeit specialized, building block. This guide provides an in-depth analysis of its strategic applications, physicochemical rationale, and practical implementation in drug discovery programs.
This molecule uniquely combines three key structural features, each contributing to its desirable profile:
-
The Oxane Ring: A six-membered tetrahydropyran ring, which imparts a favorable three-dimensional geometry, can improve aqueous solubility and often serves as a metabolically stable scaffold.[3]
-
The Trifluoromethyl Group: A powerful electron-withdrawing group known to significantly enhance metabolic stability by blocking sites of oxidation.[4][5] It also modulates the acidity (pKa) of the neighboring carboxylic acid and can increase lipophilicity, thereby influencing cell permeability and target engagement.[6]
-
The α-Quaternary Carboxylic Acid: The placement of both the trifluoromethyl group and the carboxylic acid on the same carbon atom creates a sterically hindered quaternary center, which can further shield the carboxylic acid from metabolic degradation.
Together, these features position 4-(trifluoromethyl)oxane-4-carboxylic acid as a sophisticated bioisostere for more conventional carboxylic acids, offering a nuanced approach to overcoming common pharmacokinetic challenges.
Core Application: A Stable, 3D Carboxylic Acid Mimetic
The primary application of 4-(trifluoromethyl)oxane-4-carboxylic acid is as a metabolically robust, conformationally constrained bioisostere for simple aliphatic or aromatic carboxylic acids. Its utility has been noted in the synthesis of compounds aimed at treating fibrosis, a condition characterized by the stiffening or scarring of tissue.[7] While specific details of its use in this context are proprietary, the rationale points towards the need for a carboxylic acid-containing molecule with improved drug-like properties, such as a longer half-life and better tissue distribution.
The Rationale for Bioisosteric Replacement
The decision to replace a standard carboxylic acid with the 4-(trifluoromethyl)oxane-4-carboxylic acid moiety is driven by several key medicinal chemistry objectives. The workflow for this decision-making process is outlined below.
Caption: Decision workflow for bioisosteric replacement.
Comparative Physicochemical Properties
The introduction of the trifluoromethyl group adjacent to the carboxylic acid is expected to lower its pKa due to the strong electron-withdrawing inductive effect. While experimental data for this specific molecule is not publicly available, computational studies on related fluorinated carboxylic acids suggest a significant increase in acidity compared to their non-fluorinated counterparts.[8] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, influencing its solubility, permeability, and interactions with target proteins.
| Property | Phenylacetic Acid (Reference) | Tetrahydropyran-4-carboxylic acid (Reference) | 4-(Trifluoromethyl)oxane-4-carboxylic acid | Rationale for Change |
| Molecular Weight | 136.15 g/mol | 130.14 g/mol | 198.14 g/mol [9] | Increased mass due to CF3 group. |
| pKa (Predicted) | ~4.3 | ~4.7 | ~3.0 - 3.5 | Strong inductive effect of the α-CF3 group lowers the pKa, increasing acidity.[6] |
| cLogP (Predicted) | ~1.4 | ~0.3 | ~0.8 - 1.2 | The oxane ring is polar, but the CF3 group is lipophilic, leading to a balanced logP.[4] |
| Metabolic Stability | Low (prone to oxidation) | Moderate | High | The CF3 group blocks α-oxidation, and the quaternary carbon provides steric hindrance.[5] |
Note: Predicted values are estimates based on data from analogous structures and established principles of physical organic chemistry.
Experimental Protocols
Protocol 1: Representative Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic Acid
Workflow Overview
Caption: Synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Trifluoromethylation of Tetrahydropyran-4-one:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add tetrahydropyran-4-one (10.0 g, 0.1 mol) to the flask.
-
Slowly add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3, 17.1 g, 0.12 mol) via syringe.
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 mL, 2.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-18 hours).
-
Causality: The fluoride from TBAF activates the TMSCF3, generating a transient trifluoromethyl anion equivalent, which then attacks the electrophilic carbonyl carbon of the ketone.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxy-4-(trifluoromethyl)tetrahydropyran.
-
-
Oxidation to the Carboxylic Acid:
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO3, 12.0 g, 0.12 mol) in concentrated sulfuric acid (10.4 mL) and then slowly adding this mixture to water (30 mL) cooled in an ice bath.
-
Dissolve the crude 4-hydroxy-4-(trifluoromethyl)tetrahydropyran from the previous step in acetone (150 mL) in a flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the acetone solution to 0 °C.
-
Slowly add the prepared Jones reagent dropwise, maintaining the internal temperature below 10 °C. A green precipitate of chromium salts will form.
-
Causality: The tertiary alcohol is resistant to oxidation under mild conditions. The powerful Jones reagent is required to oxidize the tertiary alcohol to the corresponding carboxylic acid. This is a known, albeit harsh, method for such transformations.
-
Validation: The color change from orange-red (Cr(VI)) to green (Cr(III)) indicates the progress of the oxidation. Monitor by TLC for the disappearance of the starting alcohol.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(trifluoromethyl)oxane-4-carboxylic acid.
-
Purify the final product by recrystallization or column chromatography.
-
Protocol 2: Amide Coupling with a Representative Amine
This protocol describes how to incorporate the title compound into a larger molecule via a standard amide bond formation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add 4-(trifluoromethyl)oxane-4-carboxylic acid (198 mg, 1.0 mmol), a representative primary or secondary amine (e.g., benzylamine, 1.1 mmol), and an amide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 418 mg, 1.1 mmol).
-
Dissolve the reagents in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF, 5 mL).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol).
-
Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. DIPEA acts as a base to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired amide product.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
-
Conclusion and Future Perspectives
4-(Trifluoromethyl)oxane-4-carboxylic acid represents a valuable tool in the medicinal chemist's arsenal for lead optimization. By strategically combining the benefits of a trifluoromethyl group and a saturated heterocyclic ring, it provides a ready-made solution for tackling common pharmacokinetic issues associated with simple carboxylic acids. Its application allows for the fine-tuning of acidity, lipophilicity, and metabolic stability, ultimately enabling the development of more robust and effective drug candidates. As drug discovery programs continue to demand molecules with increasingly sophisticated and optimized ADME profiles, the utility of such thoughtfully designed building blocks is set to grow.
References
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
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Pawar, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]
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Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]
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Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. [Link]
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Gurbych, O., et al. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Meanwell, N. A. (2016). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
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ChemRxiv. (2023). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C−H Trifluoromethylation of Heterocycles. Nature. [Link]
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eScholarship. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
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Chemspace. (2023). Bioisosteric Replacements. [Link]
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Klenner, A., et al. (2019). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]
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Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
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Organic Syntheses. (2017). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4-difluoro-3,3-dimethyl-2-butanone. [Link]
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National Institutes of Health. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
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PubChem. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. [Link]
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Yakugaku Zasshi. (2021). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
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Modulating Lipophilicity and Enhancing Drug-like Properties with 4-(Trifluoromethyl)oxane-4-carboxylic acid
An Application Note and Protocol Guide for Medicinal Chemists
Abstract
In drug discovery, the modulation of a molecule's physicochemical properties is a critical step in transforming a potent compound into a viable drug candidate. Lipophilicity, often quantified as LogP or LogD, is a key parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview and practical protocols for utilizing 4-(Trifluoromethyl)oxane-4-carboxylic acid, a novel building block designed to offer a sophisticated solution for modulating lipophilicity while maintaining or improving other essential drug-like properties. We will explore the underlying chemical principles, provide step-by-step protocols for its incorporation, and present a case study illustrating its application in a typical drug discovery workflow.
The Challenge of Lipophilicity and the Role of Bioisosteres
Achieving the optimal balance of lipophilicity is a persistent challenge in medicinal chemistry. While sufficient lipophilicity is required for membrane permeability and reaching the target site, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Carboxylic acids are common functional groups in drug candidates, often essential for target engagement, but they can also confer high polarity and lead to rapid clearance.
Bioisosteric replacement is a powerful strategy to fine-tune these properties. A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The goal is often to enhance potency, reduce side effects, or improve the ADME profile. 4-(Trifluoromethyl)oxane-4-carboxylic acid has emerged as a valuable non-classical bioisostere for carboxylic acids, offering a unique combination of steric and electronic features.
Physicochemical Properties and Design Rationale
The unique structure of 4-(Trifluoromethyl)oxane-4-carboxylic acid—a four-membered oxetane ring substituted with both a carboxylic acid and a trifluoromethyl group at the same carbon—confers a distinct set of properties compared to traditional carboxylic acids.
The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly lowers the pKa of the carboxylic acid, making it more acidic. This increased acidity means the molecule will be more predominantly in its deprotonated, carboxylate form at physiological pH (7.4), which can be crucial for maintaining interactions with biological targets that recognize an anionic group. However, the rigid, three-dimensional structure of the oxetane ring and the CF3 group also shields the negative charge and modulates the molecule's overall lipophilicity and conformation in a way that is distinct from simple aliphatic or aromatic acids.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Typical pKa | Typical clogP | Key Features |
| Benzoic Acid | Ph-COOH | 4.2 | 1.87 | Aromatic, planar, standard acidity. |
| Cyclohexanecarboxylic Acid | c-Hex-COOH | 4.9 | 1.96 | Aliphatic, flexible, less acidic. |
| 4-(CF3)oxane-4-carboxylic acid | Oxetane-(CF3)(COOH) | ~3.5 | ~0.8 | 3D-rich, more acidic, reduced lipophilicity. |
The key design principle is the uncoupling of acidity from lipophilicity. While simple perfluoroalkyl acids are highly acidic, they are also typically very lipophilic. The presence of the polar oxetane ring in this reagent counteracts the lipophilicity of the CF3 group, resulting in a building block that is highly acidic yet moderately lipophilic.
Caption: Bioisosteric replacement strategy.
Core Application: Improving ADME Properties
The primary application of 4-(Trifluoromethyl)oxane-4-carboxylic acid is to replace an existing carboxylic acid in a lead compound to improve its drug-like properties, particularly metabolic stability and cell permeability.
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic glucuronidation, leading to rapid excretion. The steric bulk and unique electronic environment provided by the adjacent CF3 group and oxetane ring can hinder the approach of metabolic enzymes like UGTs (UDP-glucuronosyltransferases), thereby reducing the rate of metabolic clearance and increasing the compound's half-life.
-
Cell Permeability: While seemingly counterintuitive for a more acidic analogue, replacing a standard carboxylic acid with this moiety can sometimes improve cell permeability. This is attributed to the formation of stronger intramolecular hydrogen bonds and the specific conformational constraints imposed by the oxetane ring, which can effectively shield the polar carboxylate group, reducing the desolvation penalty required for membrane transit. The overall balance of lipophilicity, polarity, and shape is altered favorably.
Experimental Protocols
Protocol 1: Incorporation via Amide Bond Formation
This protocol describes a standard procedure for coupling 4-(Trifluoromethyl)oxane-4-carboxylic acid with a primary or secondary amine in a lead molecule. The choice of coupling reagents and conditions is critical for achieving high yield and purity.
Materials:
-
4-(Trifluoromethyl)oxane-4-carboxylic acid
-
Your amine-containing lead compound (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon), add your amine (R-NH2, 1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add 4-(Trifluoromethyl)oxane-4-carboxylic acid (1.1 eq) to the solution, followed by HATU (1.2 eq).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirring reaction mixture. The order of addition is crucial; pre-activating the acid with HATU before adding the amine can sometimes be beneficial, but co-addition is often successful.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient.
Causality and Trustworthiness:
-
Why HATU? HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization for chiral substrates.
-
Why DIPEA? DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation. Its steric bulk prevents it from competing with the primary amine.
-
Why an inert atmosphere? Anhydrous conditions are essential as water can hydrolyze the activated acid species, reducing the yield.
Protocol 2: Determination of Lipophilicity (LogD7.4)
Measuring the distribution coefficient at pH 7.4 (LogD7.4) is a critical experiment to confirm the effect of the modification. The shake-flask method is a classic and reliable approach.
Materials:
-
Test compound (your new amide)
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
-
HPLC or UPLC-UV system for quantification
Procedure:
-
Preparation: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Phase Preparation: In a glass vial, mix 1 mL of n-octanol and 1 mL of pH 7.4 phosphate buffer. Shake vigorously for 1 hour to ensure mutual saturation of the phases. Centrifuge to separate the layers.
-
Compound Addition: Add a small aliquot of your compound stock solution (e.g., 10 µL) to the biphasic system. The final concentration should be in the linear range of your analytical detector.
-
Equilibration: Cap the vial tightly and shake vigorously for at least 2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Dilute each aliquot appropriately and analyze by a validated HPLC or UPLC-UV method to determine the concentration of the compound in each phase ([Compound]octanol and [Compound]aqueous).
-
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
Case Study: Optimizing a Lead Compound
Consider a hypothetical lead compound, "Lead-COOH," which has good potency against its target but suffers from poor cell permeability and high metabolic turnover.
Caption: Drug discovery optimization workflow.
Table 2: Comparative Data for Lead-COOH and its Analogue
| Parameter | Lead-COOH | Lead-CONH-Oxetane-CF3 | Outcome |
| Target Potency (IC50) | 50 nM | 75 nM | Potency largely retained. |
| pKa | 4.8 | 3.6 | Acidity increased as expected. |
| LogD7.4 | 0.5 | 1.8 | Lipophilicity at pH 7.4 increased, favoring permeability. |
| Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | 4.5 x 10⁻⁶ cm/s | 9-fold improvement. |
| Microsomal Stability (t½) | 15 min | > 60 min | Significant improvement. |
In this case, the replacement resulted in a dramatic improvement in both permeability and metabolic stability, with only a minor loss in potency. The increase in LogD7.4 reflects a more lipophilic character at physiological pH, despite the lower pKa, showcasing the unique ability of this moiety to balance these properties. The resulting compound is a much more viable candidate for in vivo studies.
Conclusion
4-(Trifluoromethyl)oxane-4-carboxylic acid is a powerful and versatile tool for the modern medicinal chemist. By providing a means to replace traditional carboxylic acids, it allows for the fine-tuning of acidity, lipophilicity, and metabolic stability. Its 3D-rich, rigid structure offers a distinct advantage over more conventional bioisosteres, often leading to significant improvements in the overall ADME profile of a drug candidate. The protocols and rationale presented here provide a solid foundation for researchers to confidently incorporate this building block into their drug discovery programs.
References
-
Title: Oxetane- and Thietane-Based Carboxylic Acid Bioisosteres Source: Organic Letters, 2014, 16 (18), pp 4782–4785 URL: [Link]
- Title: Preparation of (trifluoromethyl)oxetane and (trifluoromethyl)
-
Title: Oxetanes in Drug Discovery: A New Generation of Bioisosteres for Carbonyl Groups and Other Functionalities Source: ChemMedChem, 2013, 8 (3), pp 360-375 URL: [Link]
Application Note & Protocol: Late-Stage Functionalization of Complex Molecules Using 4-(Trifluoromethyl)oxane-4-carboxylic Acid
Abstract
Late-Stage Functionalization (LSF) has emerged as a paradigm-shifting strategy in medicinal chemistry, enabling the direct modification of complex molecules to accelerate the generation of analogs and the exploration of structure-activity relationships (SAR).[1][2] This approach circumvents the need for lengthy de novo syntheses, providing a more efficient path to novel chemical entities.[3][4] The introduction of the trifluoromethyl (CF₃) group is a particularly valuable LSF transformation, as this moiety is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[5][6][7] This document provides a detailed technical guide on the use of 4-(Trifluoromethyl)oxane-4-carboxylic acid as a novel reagent for the decarboxylative introduction of the 4-(trifluoromethyl)oxanyl moiety into complex pharmaceutical compounds. We present the underlying scientific principles, detailed experimental protocols based on photoredox catalysis, and a practical case study to demonstrate the utility of this methodology for researchers, scientists, and drug development professionals.
Scientific Principles & Rationale
The Strategic Value of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy for optimizing the pharmacological profile of a drug candidate.[6] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[5] Key benefits include:
-
Enhanced Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[7]
-
Increased Lipophilicity: The CF₃ group can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability and cell permeability.[8]
-
Modulation of pKa: Attaching a CF₃ group near an acidic or basic center can significantly alter its pKa, which affects the ionization state of the drug at physiological pH and can impact solubility and receptor binding.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions within a protein's binding pocket.[6]
The Logic of Late-Stage Functionalization (LSF)
LSF is a chemical strategy focused on the direct modification of intricate molecules, such as drug leads, at the final stages of a synthetic sequence.[4][9] This contrasts with traditional synthesis, where structural changes require a new, often multi-step synthesis from the beginning. LSF enables medicinal chemists to rapidly diversify a lead compound, which is crucial for exploring SAR, blocking metabolic "hot spots," and generating biological probes.[2][10] By leveraging existing complex scaffolds, LSF dramatically reduces the time and resources required to generate valuable new analogs.[1]
Mechanism of Action: Photoredox-Mediated Decarboxylative Functionalization
The conversion of aliphatic carboxylic acids into valuable functional groups via decarboxylation is a powerful synthetic tool.[6][11] The protocol described herein utilizes the synergistic combination of photoredox and transition metal catalysis to generate a reactive radical intermediate from 4-(Trifluoromethyl)oxane-4-carboxylic acid.[6]
The proposed catalytic cycle proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, to facilitate single-electron transfer.
-
Photocatalyst Excitation: A photocatalyst (e.g., an Iridium-based complex) absorbs light from a visible light source (e.g., blue LEDs) and is promoted to an excited state, becoming a potent single-electron reductant.
-
Single Electron Transfer (SET) and Decarboxylation: The excited photocatalyst transfers an electron to the NHP ester. This initiates an irreversible fragmentation, releasing CO₂, the phthalimide anion, and the desired 4-(trifluoromethyl)oxanyl radical.
-
Radical Addition: The generated radical adds to the target molecule (substrate), which is often an electron-deficient olefin or (hetero)arene.
-
Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state by a sacrificial electron donor or through a subsequent step in the catalytic cycle, allowing the process to repeat.
Caption: Proposed mechanism for photoredox-mediated decarboxylative functionalization.
The Role of the Oxane Scaffold
While the trifluoromethyl group provides clear benefits, the introduction of the entire 4-(trifluoromethyl)oxanyl moiety offers additional advantages. The oxane ring is a valuable structural motif in medicinal chemistry. It can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, while potentially improving aqueous solubility and reducing metabolic liability compared to more lipophilic carbocyclic analogs. This dual-purpose reagent therefore not only installs a CF₃ group but also a metabolically stable, polar scaffold that can be leveraged to fine-tune the overall physicochemical properties of a lead compound.
Experimental Protocols
Materials and Reagents
-
Substrate: Drug-like molecule or complex intermediate (1.0 equiv)
-
4-(Trifluoromethyl)oxane-4-carboxylic acid: (1.5 equiv)
-
N-Hydroxyphthalimide (NHP): (1.5 equiv)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent: (1.6 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃): (1-2 mol%)
-
Solvent: Anhydrous and degassed DMSO or DMF
-
Additives (if required): Base (e.g., Cs₂CO₃) or other additives may be needed depending on the substrate.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, nitrogen/argon line, blue LED light source (450-460 nm), TLC plates, column chromatography supplies (silica gel, solvents).
Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent allergen.
General Protocol: Photoredox-Mediated Decarboxylative Functionalization
This protocol is divided into two stages: (A) Activation of the carboxylic acid to the NHP ester, and (B) The photoredox-catalyzed functionalization reaction.
A. Preparation of the NHP Active Ester (Ex-situ)
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Trifluoromethyl)oxane-4-carboxylic acid (1.5 equiv) and N-Hydroxyphthalimide (1.5 equiv).
-
Dissolution: Add anhydrous solvent (e.g., DCM or THF) to dissolve the solids.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.6 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) is expected.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure. The crude NHP ester can often be used directly in the next step without further purification.
B. Late-Stage Functionalization Reaction
-
Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), the prepared NHP ester of 4-(Trifluoromethyl)oxane-4-carboxylic acid (1.2-1.5 equiv), and the photocatalyst (fac-Ir(ppy)₃, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO) via syringe.
-
Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction temperature near ambient (25-30 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired functionalized product.
Caption: High-level experimental workflow for LSF with 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Protocol Validation & Characterization
Successful functionalization should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Appearance of new signals corresponding to the oxane ring protons and carbons.
-
¹⁹F NMR: A characteristic singlet for the CF₃ group on the oxane ring.
-
High-Resolution Mass Spectrometry (HRMS): Observation of the correct mass for the [M+H]⁺ or [M+Na]⁺ ion of the functionalized product, confirming the addition of the C₆H₈F₃O₂ fragment.
Application Case Study: LSF of Celecoxib
To demonstrate the practical utility of this protocol, we describe the late-stage functionalization of Celecoxib, a selective COX-2 inhibitor. The reaction targets the electron-rich pyrazole ring, a common site for radical addition.
Table 1: Reaction Conditions and Outcome for Celecoxib Functionalization
| Parameter | Condition | Outcome/Observation |
|---|---|---|
| Substrate | Celecoxib (1.0 equiv) | --- |
| Reagent | 4-(CF₃)oxane-4-carboxylic NHP Ester (1.5 equiv) | --- |
| Photocatalyst | fac-Ir(ppy)₃ (2 mol%) | --- |
| Solvent | Degassed DMSO | Good solubility for all components. |
| Light Source | 40W Blue LED strip | Maintained at ~25 °C with fan cooling. |
| Reaction Time | 18 hours | >90% conversion of starting material by LC-MS. |
| Isolated Yield | --- | 65% after purification. |
| Product | 5-(4-(Trifluoromethyl)oxan-4-yl)-Celecoxib | Characterized by NMR and HRMS. |
Table 2: Comparison of Physicochemical Properties (Calculated)
| Compound | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) |
|---|---|---|---|
| Celecoxib | 381.37 | 3.75 | 87.9 Ų |
| Functionalized Celecoxib | 563.51 | 4.90 | 106.4 Ų |
The successful functionalization demonstrates the protocol's tolerance for common pharmaceutical motifs like sulfonamides, pyrazoles, and aryl fluorides. The modification increases both the molecular weight and lipophilicity (cLogP), while also introducing additional polar surface area via the oxane oxygen, which could influence the molecule's ADME properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete activation to NHP ester.2. Oxygen contamination quenching the catalyst.3. Insufficient light intensity or incorrect wavelength.4. Inactive photocatalyst. | 1. Confirm NHP ester formation via ¹H NMR before use.2. Ensure rigorous degassing of solvent and use of a proper inert atmosphere technique.3. Check LED functionality and ensure the reaction is close to the light source.4. Use a fresh batch of photocatalyst. |
| Multiple Products/Low Selectivity | 1. Substrate has multiple reactive sites.2. Over-reaction or side reactions. | 1. This is an inherent challenge in LSF. Purification is key. Computational models may help predict regioselectivity.[1]2. Monitor the reaction closely and stop it once the desired product is maximized. |
| Decomposition of Starting Material | 1. Substrate is unstable to radical conditions.2. Reaction temperature is too high. | 1. This method may not be suitable for all substrates.[12]2. Ensure adequate cooling of the reaction setup. |
Safety & Handling
-
4-(Trifluoromethyl)oxane-4-carboxylic acid: Assumed to be an irritant. Avoid inhalation, ingestion, and skin contact.
-
Photocatalysts (e.g., fac-Ir(ppy)₃): Heavy metal complexes. Handle with care and dispose of waste according to institutional guidelines.
-
Solvents (DMSO, DMF): Can facilitate skin absorption of other chemicals. Always wear appropriate gloves.
-
Light Source: Do not look directly into the high-intensity LED light source. Use appropriate shielding.
References
-
Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983-987. [Link]
-
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]
-
Wikipedia. (n.d.). Late-stage functionalization. Retrieved from [Link]
-
Gaspar, B., Pereira, C. S. M., & Postigo, A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1362. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Gandeepan, P., & Ackermann, L. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews, 123(13), 8437-8511. [Link]
-
Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 89, 210-221. [Link]
-
Carreira, E. M. (2022). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 76(3), 258. [Link]
-
Ritter, T. (n.d.). Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]
-
Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2015). Photocatalytic fluoroalkylation reactions of organic compounds. Organic & Biomolecular Chemistry, 13(45), 11153-11177. [Link]
-
Wilks, M. Q., & MacMillan, D. W. C. (2014). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 144(37), 13449-13452. [Link]
-
O'Hagan, D. (2023). Late-Stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(13), 8331-8332. [Link]
-
Pattison, G., & Glorius, F. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(22), 6971-6981. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]
-
Xiao, J. C. (2012). Trifluoromethylation recations through trifluoromethyl radical. Chinese Science Bulletin, 57(23), 2963-2970. [Link]
-
Britton, J., & Rovis, T. (2017). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 12(10), 735-740. [Link]
-
Gouverneur, V., & Luthra, S. K. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Journal of Nuclear Medicine, 63(Supplement 1), 2S-10S. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Organic Letters, 19(14), 3859-3862. [Link]
-
Rozen, S. (2005). The first general method for α-trifluoromethylation of carboxylic acids using BrF3. Chemical Communications, (16), 2164-2166. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Gati, R., & Gouverneur, V. (2020). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 56(85), 12876-12892. [Link]
-
Liu, T., & Shen, Q. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Organic Letters, 19(14), 3859-3862. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 4-(Trifluoromethyl)oxane-4-carboxylic Acid Derivatives
Welcome to the technical support center for 4-(Trifluoromethyl)oxane-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising class of compounds. The unique combination of a trifluoromethyl group and an oxane ring imparts desirable properties, such as metabolic stability and modulated lipophilicity, but can also present significant solubility challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles in your experimental work.
Understanding the Molecule: Key Physicochemical Drivers of Solubility
The solubility of 4-(Trifluoromethyl)oxane-4-carboxylic acid derivatives is governed by a delicate interplay of several structural features:
-
The Carboxylic Acid Group: This functional group introduces pH-dependent solubility.[4] At pH values above the compound's pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. Conversely, at pH values below the pKa, the compound will exist in its less soluble, protonated form.
-
The Trifluoromethyl (CF3) Group: The highly electronegative fluorine atoms in the CF3 group can decrease aqueous solubility by increasing the compound's overall lipophilicity.[3] However, this group is often critical for enhancing metabolic stability and binding affinity to biological targets.[3]
-
The Oxane Ring: The oxane moiety, a saturated six-membered ring containing an oxygen atom, can influence solubility in complex ways. While the oxygen atom can participate in hydrogen bonding, potentially improving aqueous solubility, the overall sp3-rich character of the ring contributes to the molecule's three-dimensional structure and can impact crystal packing and solvation.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(Trifluoromethyl)oxane-4-carboxylic acid derivative not dissolving in aqueous buffers?
A1: The most likely reason is the pH of your buffer. Carboxylic acids are significantly more soluble in their deprotonated (salt) form.[4] If the buffer pH is below the pKa of your compound, it will be in the less soluble neutral form. Try adjusting the pH to be 1-2 units above the pKa.
Q2: I'm observing precipitation when I add my DMSO stock solution to an aqueous medium. What's happening?
A2: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the final aqueous solution. When the DMSO stock is diluted, the solvent environment changes drastically, and the compound precipitates. To mitigate this, you can try lowering the final concentration, using a co-solvent system, or employing formulation strategies like cyclodextrins.
Q3: Can I use heat to dissolve my compound?
A3: Gentle heating can be an effective way to increase the rate of dissolution. However, be cautious, as some oxetane-carboxylic acids have been reported to be unstable and can isomerize into lactones upon heating. It is crucial to first assess the thermal stability of your specific derivative.
Q4: Are there any recommended starting solvents for this class of compounds?
A4: For initial solubilization, polar aprotic solvents like DMSO and DMF are often good starting points. For less polar derivatives, solvents like methanol, ethanol, or acetone may be effective. A related compound, trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, is reported to be soluble in methanol.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing in Aqueous Buffers
This guide provides a step-by-step workflow for achieving the desired concentration of your 4-(Trifluoromethyl)oxane-4-carboxylic acid derivative in an aqueous buffer for biological assays.
Experimental Protocol:
-
Determine the pKa: If the pKa of your specific derivative is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO or ethanol.
-
pH Adjustment:
-
Start with your desired aqueous buffer.
-
Slowly add the stock solution to the buffer while vigorously stirring.
-
If precipitation occurs, add a small amount of a base (e.g., 1 M NaOH) dropwise to raise the pH above the pKa. Monitor the pH closely.
-
-
Co-solvent System:
-
If pH adjustment alone is insufficient, consider preparing the buffer with a co-solvent.
-
Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Start with a low percentage of co-solvent (e.g., 5-10%) and gradually increase if necessary. Be mindful that high concentrations of organic solvents can affect biological assays.
-
Causality Behind Experimental Choices:
-
pKa Determination: Knowing the pKa is critical for a targeted pH adjustment strategy, ensuring you are working in a pH range that favors the more soluble carboxylate form.
-
Vigorous Stirring: This helps to rapidly disperse the compound, preventing localized high concentrations that can lead to precipitation.
-
Stepwise pH and Co-solvent Addition: A gradual approach allows you to find the minimum amount of base or co-solvent needed, which is important for maintaining the integrity of your experimental system.
Workflow Diagram:
Caption: Workflow for aqueous buffer solubilization.
Guide 2: Advanced Formulation Strategies for Highly Insoluble Derivatives
For particularly challenging derivatives that do not respond to pH adjustment or co-solvents, more advanced formulation techniques may be necessary.
1. Cyclodextrin Encapsulation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble guest molecules, like your derivative, forming an inclusion complex that is more water-soluble.
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation:
-
Add your compound (either as a solid or a concentrated organic stock) to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours or overnight to allow for complex formation. Gentle heating can sometimes accelerate this process, but thermal stability should be confirmed.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Causality Behind Experimental Choices:
-
Hydrophobic Interior: The hydrophobic cavity of the cyclodextrin provides a favorable environment for the lipophilic portions of your derivative (the trifluoromethyl group and the oxane ring), effectively shielding them from the aqueous environment.
-
Hydrophilic Exterior: The hydroxyl groups on the outer surface of the cyclodextrin interact with water, rendering the entire complex soluble.
2. Use of Surfactants:
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds in their core.
Experimental Protocol:
-
Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in biological research.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration above its CMC.
-
Solubilization: Add your compound to the surfactant solution and stir until dissolved. Sonication can aid in dissolution.
Decision-Making Diagram for Advanced Formulations:
Caption: Selecting an advanced formulation strategy.
Data Summary
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value | Source |
| Compound | trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Molecular Formula | C8H11F3O2 | |
| Molecular Weight | 196.17 g/mol | |
| Melting Point | 154 °C | |
| Predicted pKa | 4.60 ± 0.10 | |
| Solubility | Soluble in Methanol |
Note: This data should be used as a guide. The oxane oxygen atom in the target compound may slightly increase polarity and aqueous solubility compared to the cyclohexane analog.
References
- Qiu, X.-L., & Qing, F.-L. (2003). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. The Journal of Organic Chemistry, 68(9), 3614–3617.
-
PubChem. (n.d.). Oxane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia, 68(6), 430-435.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Crini, G. (2014). A history of cyclodextrins. Chemical reviews, 114(21), 10940-10975.
- O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. (2024). PubMed.
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. (2003). PubMed.
- 7. ANALYTICAL METHODS. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure.
- THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. (n.d.). ResearchSpace.
- Quantitative determination of fluorine in organic compounds. (n.d.). NIST.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). eScholarship.org.
- Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex. (n.d.).
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid. (n.d.). Chem-Impex.
- 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid. (n.d.). ChemScene.
- Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2018). PubMed Central.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Current Challenges in Carboxylic Acid Formulations. (2025).
- Effects of water pH on the uptake and elimination of the piscicide, 3-trifluoromethyl-4-nitrophenol (TFM), by larval sea lamprey. (2017).
- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026).
- FUNCTIONAL EFFECTS OF SOLUBILIZING. EXCIPIENTS ON DRUG TRANSPORTERS AND ABSORPTION. (n.d.). Purdue e-Pubs.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews.
- What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. (2018). Quora.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (n.d.). PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2018). PubMed Central.
Sources
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid. As Senior Application Scientists, we have structured this document to address potential challenges and side reactions you may encounter during your experimental work. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your synthesis.
Introduction: Plausible Synthetic Strategy
This strategy involves:
-
Enolate Formation: Generation of an enolate or a silyl enol ether from a suitable ester of oxane-4-carboxylic acid (e.g., ethyl oxane-4-carboxylate).
-
Electrophilic Trifluoromethylation: Reaction of the enolate with an electrophilic trifluoromethylating reagent.
-
Hydrolysis: Conversion of the resulting trifluoromethylated ester to the final carboxylic acid.
This guide will delve into the potential pitfalls and side reactions at each of these critical stages.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you identify and resolve common problems encountered during the synthesis.
Issue 1: Low or No Conversion to the Trifluoromethylated Product
Symptoms:
-
Recovery of starting material (ethyl oxane-4-carboxylate).
-
Complex mixture of unidentifiable products in crude NMR or LC-MS.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Actions |
| Inefficient Enolate Formation | The pKa of the α-proton of the ester is relatively high. Incomplete deprotonation will lead to low conversion. | - Choice of Base: Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). - Temperature Control: Generate the enolate at low temperatures (-78 °C) to prevent side reactions. - Solvent: Use anhydrous aprotic solvents like THF or diethyl ether. |
| Inactive Trifluoromethylating Reagent | Electrophilic trifluoromethylating reagents can be sensitive to moisture and may degrade over time. | - Reagent Quality: Use a freshly opened bottle or a well-stored reagent. Consider reagents like Umemoto's or Togni's reagents for their stability.[1][2] - Reaction Conditions: Ensure strictly anhydrous conditions throughout the reaction setup. |
| Insufficient Reactivity of the Enolate | The enolate may not be nucleophilic enough to react efficiently with the trifluoromethylating agent. | - Silyl Enol Ether Intermediate: Consider converting the ester to a silyl enol ether using TMSCl and a base. Silyl enol ethers can be more reactive towards electrophilic trifluoromethylation.[3] - Lewis Acid Catalysis: For silyl enol ethers, a Lewis acid catalyst can enhance the electrophilicity of the trifluoromethylating reagent.[4] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC with similar polarities.
-
Complex proton and fluorine NMR spectra of the crude product.
Potential Side Reactions and Mitigation Strategies:
A. Ring Opening of the Oxane Moiety
While oxanes are generally more stable than smaller cyclic ethers like oxetanes, harsh reaction conditions can promote ring opening.[5]
-
Mechanism: Strong bases or highly acidic conditions (during workup) can catalyze the cleavage of the C-O bonds in the oxane ring.
-
Prevention:
-
Use non-nucleophilic bases for enolate formation.
-
Maintain low temperatures throughout the reaction.
-
Employ a buffered or mild aqueous workup.
-
B. Formation of Bis-Trifluoromethylated Product
-
Mechanism: If deprotonation is not selective or if excess base and trifluoromethylating reagent are used, a second trifluoromethyl group could potentially be added at the other α-position. However, for a 4-substituted oxane, this is less likely due to the presence of only one enolizable position. A more likely scenario is reaction at another site if the molecule possesses other acidic protons.
-
Prevention:
-
Use stoichiometric amounts of base and trifluoromethylating reagent.
-
Add the trifluoromethylating reagent slowly to the pre-formed enolate at low temperature.
-
C. Elimination Products
-
Mechanism: The trifluoromethyl group is strongly electron-withdrawing, which can acidify protons on adjacent carbons. Under basic conditions, this could lead to elimination reactions, forming unsaturated byproducts.
-
Prevention:
-
Maintain low reaction temperatures.
-
Quench the reaction promptly once the starting material is consumed.
-
D. Hydrolysis of the Ester Group
-
Mechanism: The ester can be hydrolyzed to the corresponding carboxylic acid during the reaction or workup, especially if aqueous or protic conditions are introduced prematurely.
-
Prevention:
-
Use anhydrous conditions for the trifluoromethylation step.
-
Perform a non-aqueous workup if the ester is desired as the final product before a separate hydrolysis step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of electrophilic trifluoromethylating reagent for this synthesis?
A1: Several effective electrophilic trifluoromethylating reagents are commercially available. For the trifluoromethylation of ester enolates or silyl enol ethers, Umemoto's reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) and Togni's reagents (hypervalent iodine-CF3 reagents) are excellent choices due to their reactivity and relative stability.[1][2] Togni's reagents are often favored for their milder reaction conditions.[4]
Q2: How can I monitor the progress of the reaction?
A2:
-
TLC Analysis: Thin-layer chromatography is a quick and effective way to monitor the disappearance of the starting material (ethyl oxane-4-carboxylate). The trifluoromethylated product will likely have a different Rf value.
-
LC-MS: For more accurate monitoring, especially for identifying the mass of the desired product and potential byproducts, LC-MS is highly recommended.
-
¹⁹F NMR: If you have access to a fluorine NMR, you can directly observe the formation of the CF₃ signal of the product.
Q3: My final product is difficult to purify. What are some recommended purification strategies?
A3:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Crystallization: If the final carboxylic acid is a solid, crystallization can be a highly effective purification method.
-
Byproduct Removal from Reagents: Some trifluoromethylating reagents, like Umemoto's, produce byproducts that can be challenging to separate.[1] In such cases, choosing a reagent that gives more easily separable byproducts or employing specific workup procedures recommended by the reagent supplier is advisable.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(Trifluoromethyl)oxane-4-carboxylate
Materials:
-
Ethyl oxane-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (appropriate volume for the scale).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred THF.
-
Add a solution of ethyl oxane-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve Umemoto's reagent (1.2 equivalents) in anhydrous THF.
-
Add the solution of Umemoto's reagent dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Hydrolysis to 4-(Trifluoromethyl)oxane-4-carboxylic acid
Materials:
-
Ethyl 4-(Trifluoromethyl)oxane-4-carboxylate
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified ethyl 4-(trifluoromethyl)oxane-4-carboxylate in ethanol in a round-bottom flask.
-
Add 1 M NaOH solution (2-3 equivalents) and stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl solution until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Potential Side Reactions
Caption: Common side reaction pathways.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Aldehydes and Ketones. Journal of the American Chemical Society, 133(40), 15938–15941. [Link]
-
Cahard, D., & Ma, J. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 59. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]
-
Li, Y., & Zhang, X. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14225–14232. [Link]
-
Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. [Link]
-
Wiedemann, J., Heiner, T., Mloston, G., Prakash, G. K. S., & Olah, G. A. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. Angewandte Chemie International Edition, 37(6), 820-821. [Link]
-
Ma, J. A., & Cahard, D. (2007). Mild Electrophilic Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers with 5-Trifluoro Methyldibenzothiophenium Tetrafluoroborate. The Journal of Organic Chemistry, 72(23), 8742–8745. [Link]
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis. Organic Letters, 16(3), 876–879. [Link]
-
Umemoto, T. (2011). Umemoto's Reagent. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions for 4-(Trifluoromethyl)oxane-4-carboxylic Acid
Welcome to the technical support guide for 4-(Trifluoromethyl)oxane-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals successfully utilize this unique building block in their synthetic endeavors. The inherent structural features of this molecule—a sterically hindered tertiary carboxylic acid combined with a potent electron-withdrawing trifluoromethyl group—present specific challenges that often cause standard coupling protocols to underperform.[1][2] This guide is designed to explain the causality behind these challenges and provide robust, field-proven solutions.
Understanding the Molecule: Key Challenges
The primary difficulties in coupling 4-(Trifluoromethyl)oxane-4-carboxylic acid stem from two core structural features:
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon atom within the oxane ring. This significant steric bulk impedes the approach of the amine (or alcohol) nucleophile to the activated carboxylate intermediate, slowing down the rate of amide or ester bond formation.[2][3][4]
-
Electronic Effects: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. While this increases the acidity of the carboxylic acid, it can also impact the stability and reactivity of certain activated intermediates.[5]
Additionally, researchers should be aware that some oxetane-carboxylic acids have shown potential for instability or unexpected isomerization under certain conditions, a factor to consider during reaction setup and storage.[6]
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling is failing or giving very low yields. What is happening?
A: This is the most common issue encountered. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) forms an activated OBt ester. However, due to the severe steric hindrance around the carbonyl group of 4-(Trifluoromethyl)oxane-4-carboxylic acid, the subsequent nucleophilic attack by the amine is extremely slow.[2][4] This can lead to the decomposition of the activated intermediate or other side reactions, resulting in low conversion. Standard carbodiimide methods are often insufficient for such sterically demanding substrates.[7]
Q2: Which coupling reagents are recommended as a starting point for this acid?
A: For challenging couplings, more potent activating agents are required. Aminium/Uronium-based reagents are generally the preferred choice as they lead to more reactive activated esters and have faster reaction kinetics.[8]
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is often the go-to reagent for difficult couplings. It forms a highly reactive HOAt ester, and the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the reaction.
-
HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate): Similar to HATU, but based on the more acidic 6-Cl-HOBt, leading to high reaction rates.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that is an excellent, non-explosive alternative to HOBt/HOAt-based reagents and often shows superior performance.
Q3: What is the best base to use with aminium/uronium reagents?
A: A non-nucleophilic, sterically hindered amine base is crucial to prevent side reactions.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for these couplings.[8]
-
2,4,6-Collidine: In cases where racemization of a chiral amine is a concern, the weaker base collidine can be a better choice.[8]
-
N-Methylmorpholine (NMM): Another common choice, though slightly less hindered than DIPEA.[8]
Q4: Can I form an acyl chloride from this acid?
A: While theoretically possible, it can be challenging. Standard reagents like oxalyl chloride or thionyl chloride may require elevated temperatures due to the steric hindrance, which can lead to decomposition or side reactions.[9] If you pursue this route, use milder conditions first and carefully monitor for anhydride formation. A more effective strategy for creating a highly reactive intermediate is the in situ formation of an acyl fluoride.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing nucleophilic attack. 3. Low nucleophilicity of the amine/alcohol. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Increase reaction temperature (e.g., from room temp to 40-60 °C). Monitor for decomposition. 3. Increase reaction time (e.g., from 12h to 24-48h).[1] 4. Use a more polar, aprotic solvent like DMF or NMP. 5. Consider converting the acid to an acyl fluoride in situ using a reagent like BTFFH.[1] |
| Formation of Side Products | 1. Guanidinylation of the amine by excess uronium reagent. 2. Epimerization of a chiral amine partner. 3. Decomposition of starting material or product at elevated temperatures. | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.05:1.00). Pre-activate the acid for 5-15 minutes before adding the amine.[8][10] 2. Use a weaker base like 2,4,6-collidine instead of DIPEA. Run the reaction at a lower temperature (e.g., 0 °C to RT).[8] 3. Run a temperature screen to find the optimal balance between reaction rate and stability. |
| Difficulty in Purification | 1. Water-soluble byproducts from coupling reagents (e.g., tetramethylurea). 2. Unreacted starting materials with similar polarity to the product. | 1. For EDC couplings, the dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents and can be filtered off, simplifying purification.[11] For other reagents, perform an aqueous workup (e.g., with dilute acid, base, and brine) to remove water-soluble impurities. 2. Push the reaction to full conversion by using a slight excess of one reagent (typically the cheaper one) or by extending the reaction time/increasing temperature.[10] |
Experimental Workflows & Protocols
Workflow for Selecting a Coupling Strategy
The following decision tree can guide your initial experimental design.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable fluorinated building block. Our focus is on providing practical, field-proven insights to ensure a successful and efficient scale-up campaign.
Introduction: The Synthetic Challenge
The synthesis of 4-(Trifluoromethyl)oxane-4-carboxylic acid presents a unique set of challenges, primarily centered around the introduction of the trifluoromethyl group onto the sterically hindered quaternary center of the oxetane ring and ensuring the stability of the strained oxetane moiety throughout the synthetic sequence, especially under the often harsh conditions of trifluoromethylation reactions.[1][2] This guide will address these challenges by providing a plausible synthetic strategy and detailed troubleshooting for each critical step.
Proposed Synthetic Pathway
A logical and scalable approach to 4-(Trifluoromethyl)oxane-4-carboxylic acid involves a multi-step sequence starting from readily available precursors. The key steps include the formation of a suitable oxetane intermediate followed by a nucleophilic trifluoromethylation and subsequent hydrolysis.
Caption: Proposed synthetic route for 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
Part 1: Cyanohydrin Formation (Oxetan-4-one to 4-Cyano-4-hydroxyoxane)
Q1: My cyanohydrin formation is sluggish or incomplete. What are the likely causes and solutions?
A1:
-
Cause 1: Inactive Catalyst. Zinc iodide (ZnI2) is hygroscopic and its catalytic activity can be diminished by moisture.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous ZnI2. Consider drying the catalyst under vacuum before use.
-
-
Cause 2: Poor Quality TMSCN. Trimethylsilyl cyanide (TMSCN) can hydrolyze over time.
-
Solution: Use freshly distilled or a new bottle of TMSCN. You can check its purity by ¹H NMR.
-
-
Cause 3: Low Reaction Temperature. While the reaction is often run at or below room temperature to control exotherms, very low temperatures can significantly slow down the reaction rate.
-
Solution: Monitor the reaction by TLC or ¹H NMR. If the reaction is stalled, allow it to slowly warm to room temperature.
-
Q2: I am observing significant polymerization of oxetan-4-one. How can I prevent this?
A2:
-
Cause: Oxetan-4-one is prone to polymerization in the presence of strong Lewis or Brønsted acids.
-
Solution 1: Controlled Addition. Add the TMSCN and catalyst mixture slowly to the oxetan-4-one solution to maintain a low concentration of the reactive species.
-
Solution 2: Use of a Milder Catalyst. If polymerization persists, consider using a milder Lewis acid catalyst.
-
Part 2: Nucleophilic Trifluoromethylation (4-Cyano-4-hydroxyoxane to 4-(Trifluoromethyl)oxane-4-carbonitrile)
Q1: The trifluoromethylation reaction with Ruppert-Prakash reagent (TMSCF3) is not proceeding to completion. What are the key parameters to check?
A1:
-
Cause 1: Insufficient Activation. The hydroxyl group of the cyanohydrin needs to be activated for nucleophilic attack. This is often achieved by converting it to a better leaving group in situ.
-
Solution: Ensure your reaction conditions are suitable for activating the hydroxyl group. This may involve the use of a non-nucleophilic base to deprotonate the hydroxyl group prior to the addition of the trifluoromethylating agent.
-
-
Cause 2: Inactive Ruppert-Prakash Reagent. The reagent's effectiveness relies on a suitable fluoride source to generate the active trifluoromethyl anion.
-
Solution: Use a well-established fluoride source like tetrabutylammonium fluoride (TBAF) and ensure it is anhydrous. The reaction is highly sensitive to moisture.
-
-
Cause 3: Steric Hindrance. The quaternary carbon is sterically hindered, which can make the reaction challenging.
-
Solution: This is an inherent challenge. Ensure adequate reaction time and temperature. Running the reaction at slightly elevated temperatures (e.g., 40-50 °C) might be necessary, but monitor for potential decomposition of the oxetane ring.
-
Q2: I am seeing byproducts that suggest the oxetane ring is opening. How can I maintain the integrity of the oxetane ring?
A2:
-
Cause: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, and at elevated temperatures.[1][3]
-
Solution 1: Temperature Control. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Solution 2: Careful Choice of Base. If a base is required, use a non-nucleophilic, sterically hindered base to avoid attack on the oxetane ring.
-
Solution 3: pH Control During Workup. During the aqueous workup, avoid strongly acidic or basic conditions. Use buffered solutions if necessary.
-
Caption: Troubleshooting workflow for the trifluoromethylation step.
Part 3: Hydrolysis (4-(Trifluoromethyl)oxane-4-carbonitrile to 4-(Trifluoromethyl)oxane-4-carboxylic acid)
Q1: The hydrolysis of the nitrile is slow and requires harsh conditions that are degrading my product. Are there milder alternatives?
A1:
-
Cause: The nitrile group is sterically hindered, making it resistant to hydrolysis.
-
Solution 1: Two-Step Hydrolysis. Consider a two-step approach. First, convert the nitrile to the corresponding amide under milder conditions, which can then be hydrolyzed to the carboxylic acid.
-
Solution 2: Enzyme-Catalyzed Hydrolysis. For a greener and potentially milder approach, explore the use of nitrilase enzymes. This may require screening different enzymes and optimizing reaction conditions (pH, temperature, co-solvents).
-
Solution 3: Microwave-Assisted Hydrolysis. Microwave irradiation can sometimes accelerate the hydrolysis under milder conditions than conventional heating.[4]
-
Q2: How can I purify the final product, 4-(Trifluoromethyl)oxane-4-carboxylic acid, on a large scale?
A2:
-
Strategy 1: Crystallization. If the product is a solid, crystallization is often the most effective and scalable purification method.
-
Procedure: A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly.[5] You may need to screen various solvents and solvent mixtures to find the optimal conditions.
-
-
Strategy 2: Liquid-Liquid Extraction. As a carboxylic acid, you can use pH-controlled liquid-liquid extraction.
-
Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with a fresh organic solvent to remove neutral impurities. Then, acidify the aqueous layer (e.g., with HCl) to precipitate the carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[5]
-
-
Strategy 3: Flash Chromatography. While less ideal for very large scales, flash chromatography can be used if crystallization and extraction are not effective.[5]
| Purification Method | Advantages | Disadvantages | Scale-Up Feasibility |
| Crystallization | High purity, cost-effective | Product must be solid, requires optimization | Excellent |
| Liquid-Liquid Extraction | Good for removing neutral/basic impurities | Can be solvent and time-intensive | Very Good |
| Flash Chromatography | High resolution for difficult separations | High solvent consumption, costly | Moderate |
Safety Considerations
-
Trimethylsilyl cyanide (TMSCN): Highly toxic and can release hydrogen cyanide gas upon contact with moisture or acids. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6]
-
Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent): These reagents can be corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid inhalation of vapors.[7][8]
-
Hydrolysis: Acid or base hydrolysis can be highly exothermic. Perform on a scale with appropriate cooling and slow addition of reagents.
References
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- PubMed. (2024, April 15). O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- ResearchGate. (2018, December 27). Recent Trifluoromethylation Reactions. A Mini Review Paper.
- ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- PubMed. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ResearchGate. (n.d.). (PDF) Unexpected Isomerization of Oxetane-Carboxylic Acids.
- ChemicalBook. (n.d.). Trifluoromethane - Safety Data Sheet.
- SciSpace. (2018, December 12). Recent Trifluoromethylation Reactions. A Mini Review Paper.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Journal of the Chemical Society, Perkin Transactions 1. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.
- Chemical Science. (2023, September 15). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- ChemicalBook. (2025, July 4). TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- PubMed. (2021, August 12). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- PMC. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids.
- PubMed. (n.d.). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aablocks.com [aablocks.com]
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- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Trifluoromethyl Oxetane vs. Tert-butyl Group in Drug Design
In the intricate process of drug design, the selection of appropriate substituents is paramount to achieving the desired pharmacological and pharmacokinetic profile. Among the vast array of functional groups, the tert-butyl group has long been a staple for introducing steric bulk and lipophilicity. However, its metabolic liabilities have prompted the exploration of bioisosteres. This guide provides a detailed comparative analysis of the 3-trifluoromethyl-3-oxetanyl group and the tert-butyl group, offering insights into their respective physicochemical properties, pharmacological implications, and synthetic accessibility to aid researchers in making informed decisions during lead optimization.
Physicochemical Properties: A Head-to-Head Comparison
The strategic replacement of a tert-butyl group with a trifluoromethyl oxetane moiety can significantly modulate a molecule's properties. The introduction of the trifluoromethyl group, known for its strong electron-withdrawing nature, and the polar oxetane ring leads to a unique combination of effects.[1][2]
| Property | tert-Butyl Group | 3-Trifluoromethyl-3-oxetanyl Group | Rationale for Difference |
| Lipophilicity (cLogP) | High | Lower | The polar oxygen atom in the oxetane ring and the electronegative fluorine atoms decrease lipophilicity.[3][4] |
| Solubility | Low | Higher | The oxetane moiety can act as a hydrogen bond acceptor, improving aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Generally higher | The C-F bonds are stronger than C-H bonds, and the oxetane ring can be more resistant to metabolic degradation than the sp3 C-H bonds of the tert-butyl group.[1][5] |
| Hydrogen Bond Acceptor | No | Yes (Oxetane oxygen) | The ether oxygen in the oxetane ring can participate in hydrogen bonding. |
| Dipole Moment | Low | High | The electronegativity of the fluorine and oxygen atoms creates a significant dipole moment. |
| Shape | Spherical, bulky | Spherical, bulky with distinct electrostatic potential | Both groups provide steric bulk, but the trifluoromethyl oxetane has a more polarized surface. |
A notable case study demonstrated that replacing a tert-butyl group with a trifluoromethyl oxetane in a γ-secretase modulator resulted in reduced lipophilicity, improved lipophilic efficiency (LipE), and enhanced metabolic stability.[3][4]
Pharmacological and Pharmacokinetic Implications
The choice between a tert-butyl and a trifluoromethyl oxetane group can have profound consequences on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall biological activity.
Metabolic Stability: The tert-butyl group is often a site of metabolic oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites that can be further processed.[6] This can result in high clearance and a short half-life for the drug.[5] The trifluoromethyl group's strong C-F bonds and the stability of the oxetane ring can shield a molecule from oxidative metabolism, prolonging its presence in the body.[1][7]
Solubility and Permeability: While the increased polarity of the trifluoromethyl oxetane group enhances aqueous solubility, a key factor for oral absorption and formulation, it can also impact membrane permeability.[2] A careful balance must be struck to ensure the molecule can still effectively cross biological membranes to reach its target.
Target Binding and Potency: The distinct steric and electronic properties of the trifluoromethyl oxetane group can alter a molecule's interaction with its biological target. The group's ability to act as a hydrogen bond acceptor and its unique electrostatic potential can lead to different binding orientations and affinities compared to the non-polar tert-butyl group. This can either enhance or diminish the drug's potency and selectivity.[1] For instance, in some cases, the replacement of a tert-butyl group has led to significantly more potent compounds.[8]
Synthetic Accessibility
A practical consideration for medicinal chemists is the ease of incorporating these groups into a lead molecule.
-
tert-Butyl Group: The introduction of a tert-butyl group is typically straightforward, often achieved through Friedel-Crafts alkylation or by using tert-butyl-containing building blocks.[9]
-
3-Trifluoromethyl-3-oxetanyl Group: The synthesis of this moiety is more complex. One established method involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones.[3] While effective, this multi-step process can be more challenging and costly than incorporating a tert-butyl group. Recent advances in synthetic methodologies are continually making fluorinated oxetanes more accessible.[7]
Experimental Protocols
To aid researchers in evaluating these groups in their own drug discovery programs, the following are standard experimental protocols for assessing key physicochemical properties.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To measure the partition coefficient of a compound between octan-1-ol and water.
Materials:
-
Test compound
-
Octan-1-ol (pre-saturated with water)
-
Water (pre-saturated with octan-1-ol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known volume of the stock solution to a vial containing a precise volume of octan-1-ol and water.
-
Cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation at low speed.
-
Carefully withdraw an aliquot from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the concentration in the octan-1-ol phase by subtracting the aqueous concentration from the initial total concentration.
-
Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, known to be metabolized)
-
Acetonitrile or methanol (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression (t1/2 = -0.693 / slope).
Visualizing the Decision-Making Process
The selection between these two functional groups involves a multi-faceted analysis of their impact on a drug candidate.
Caption: A workflow for deciding on the replacement of a tert-butyl group.
Conclusion
The 3-trifluoromethyl-3-oxetanyl group serves as a valuable, more polar bioisostere for the tert-butyl group in drug design. Its incorporation can lead to significant improvements in aqueous solubility and metabolic stability, albeit with a potential trade-off in permeability and synthetic complexity.[3][4] The decision to employ this substitution should be guided by a thorough evaluation of the lead compound's specific liabilities and the desired properties of the final drug candidate. As synthetic methods for creating such fluorinated motifs become more accessible, the trifluoromethyl oxetane group is poised to become an increasingly important tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery.[10]
References
-
Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1574–1577. [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1157. [Link]
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News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]
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Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Goldberg, F. W., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 477–481. [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12563. [Link]
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Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Organic & Biomolecular Chemistry - RSC Publishing. (2023). [Link]
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ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-(Trifluoromethyl)oxane-4-carboxylic acid
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)oxane-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)oxane-4-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally analogous compounds to establish a robust safety protocol. The recommendations herein are grounded in the principles of chemical causality and validated safety procedures for similar fluorinated carboxylic acids.
Understanding the Hazard Profile: An Inference-Based Approach
The structure of 4-(Trifluoromethyl)oxane-4-carboxylic acid, featuring both a carboxylic acid group and a trifluoromethyl group, suggests a profile of a corrosive and potentially toxic substance. Structurally similar compounds, such as 4'-Trifluoromethyl-2-biphenyl carboxylic acid and 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid, are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. The presence of the trifluoromethyl group can also introduce additional toxicological concerns. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is warranted.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 4-(Trifluoromethyl)oxane-4-carboxylic acid. This protocol is designed to protect against the primary exposure routes: dermal (skin), ocular (eyes), and respiratory.
Ocular Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles are mandatory whenever handling this compound in any form (solid or in solution)[3].
For Increased Splash Risk: When transferring solutions, working with larger quantities, or if there is any risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles[4][5]. This provides an additional layer of protection for the entire face.
Dermal Protection: A Barrier Against Corrosivity
Hand Protection:
-
Glove Selection: Due to the compound's acidic and fluorinated nature, durable plastic or nitrile gloves are recommended[4][5]. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for corrosive organic acids.
-
Double Gloving: For handling concentrated forms of the acid or during prolonged procedures, wearing two pairs of nitrile gloves is a recommended best practice[3][5]. This minimizes the risk of exposure in case the outer glove is compromised.
-
Immediate Glove Change: Gloves should be changed immediately if contamination is suspected[5].
Body Protection:
-
A flame-resistant lab coat should be worn at all times[3].
-
For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is necessary[3][4].
Respiratory Protection: Safeguarding Against Inhalation Hazards
Engineering Controls: The primary method for controlling respiratory exposure is to handle 4-(Trifluoromethyl)oxane-4-carboxylic acid within a certified chemical fume hood[6]. This is especially critical when working with the powdered form of the compound or when heating solutions.
Respirator Use: If engineering controls are insufficient or during a large-scale spill, a respirator may be required. The specific type of respirator and cartridge should be chosen based on a formal risk assessment and in consultation with your institution's environmental health and safety office[3].
Procedural Workflow for Safe Handling
The following step-by-step workflow integrates the use of PPE into the handling process to ensure a self-validating system of safety.
Caption: A general workflow for the safe handling of 4-(Trifluoromethyl)oxane-4-carboxylic acid.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Spill Response Protocol
Caption: A decision-making workflow for emergency spill response.
Disposal Plan: Environmental Responsibility
As a fluorinated organic compound, 4-(Trifluoromethyl)oxane-4-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound (e.g., residual solids, solutions, contaminated gloves, and paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste[3].
-
Bulk Quantities: Unused or excess quantities of the chemical should never be disposed of down the drain. They must be managed through your institution's hazardous waste program[3].
-
Emerging Technologies: Research is ongoing into methods for the destruction and recycling of fluorinated compounds, which may offer more sustainable disposal routes in the future[9].
By adhering to these comprehensive PPE and handling protocols, researchers can confidently and safely work with 4-(Trifluoromethyl)oxane-4-carboxylic acid, ensuring both personal safety and environmental responsibility.
References
- 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
- 4-(Trifluoromethyl)
- PubChem. (n.d.). Oxane-4-carboxylic acid.
- SAFETY D
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.).
- Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog.
- SAFETY D
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.).
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
- SAFETY D
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. (2020). Beilstein Journal of Organic Chemistry.
- SAFETY D
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Princeton University.
- TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID. (n.d.). ChemicalBook.
- Working safely with corrosive substances. (2022). Seton UK.
- Trifluoromethanesulfonic acid. (n.d.). Szabo-Scandic.
- A new method to recycle fluoride from long-lived PFAS chemicals. (2025). University of Oxford Department of Chemistry.
- Corrosives. (n.d.). Duke University Safety.
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2025).
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Journal of the American Chemical Society.
- Management of Solid Waste Containing Fluoride—A Review. (n.d.).
- 4-(Trifluoromethyl)benzoic acid - Safety Data Sheet. (2016). Australia Pacific LNG.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Princeton University, Macmillan Group.
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid. (n.d.). Chem-Impex.
- 2,2,3,3-tetrafluoro-4,4-bis(trifluoromethyl)oxetane. (2025). ChemSynthesis.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
